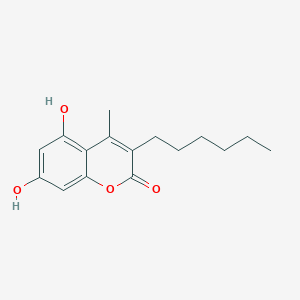

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

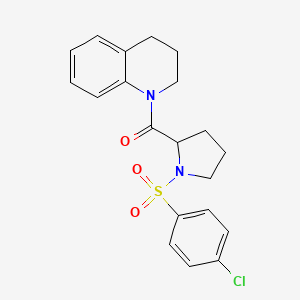

“3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .Molecular Structure Analysis

The molecular formula of “this compound” is C16H20O4 . Its average mass is 276.328 Da and its monoisotopic mass is 276.136169 Da .Chemical Reactions Analysis

Coumarin derivatives have been intensively screened for different biological properties . In recent years, there has been considerable research with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one belongs to a broader class of compounds known as chromenones, which are core structures in various secondary metabolites with considerable pharmacological importance. Due to their limited natural availability, synthetic protocols for chromenones have been a focus of research. These protocols include Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, highlighting the compound's significance in synthetic chemistry for producing biologically active molecules (Ofentse Mazimba, 2016).

Antioxidant Properties

Coumarins, including derivatives like this compound, exhibit a wide range of biological activities, notably as antioxidants. Their effectiveness as antioxidants is attributed to the 2H-chromen-2-one core, capable of acting as free radical scavengers. This activity is due to the potential for radical delocalization within the 2H-chromen-2-one nucleus, underscoring the compound's value in developing antioxidant therapies (F. C. Torres et al., 2014).

Applications in Material Science

Research extends into the conversion of biomass into valuable chemicals, where derivatives of chromen-2-one play a role in synthesizing polymers, functional materials, and fuels. This demonstrates the compound's potential in green chemistry and sustainability, offering a renewable source for various industrial applications (V. M. Chernyshev et al., 2017).

Biopolymer Research

This compound and related compounds are examined in the context of biopolymer research, specifically polyhydroxyalkanoates (PHAs). PHAs are biodegradable microbial polymers with considerable application potential, from medical uses to biodegradable plastics, highlighting the compound's relevance in biotechnology and environmental sustainability (A. Amara, 2010).

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that this compound may have neuroprotective effects .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a storage temperature of 28 C .

Dosage Effects in Animal Models

Some studies suggest that this compound may reduce the levels of mHTT in an allele-selective manner in cultured HD mouse neurons .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound is soluble in ethanol and benzene .

Subcellular Localization

It is known that this compound can interact with various compartments or organelles within the cell .

Propiedades

IUPAC Name |

3-hexyl-5,7-dihydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)15-13(18)8-11(17)9-14(15)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHCYOPLUFBMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2OC1=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)

![3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2704883.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2704890.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

methanone](/img/structure/B2704899.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)